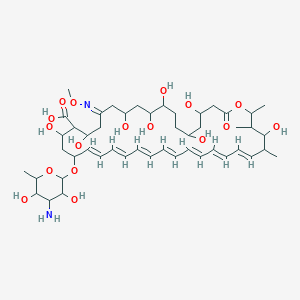

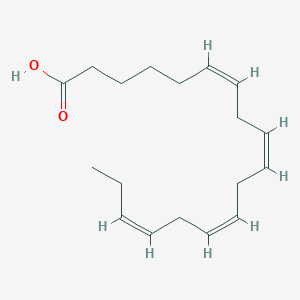

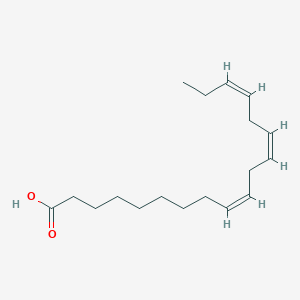

![molecular formula C15H20N2 B140170 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole CAS No. 137641-68-0](/img/structure/B140170.png)

1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole

Descripción general

Descripción

The compound 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole is a derivative of the indole structure, which is a common scaffold in many pharmacologically active molecules. Indole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and central nervous system activities. The specific substitution pattern on the indole ring and piperidine moiety can significantly influence the biological activity and pharmacokinetic properties of these compounds.

Synthesis Analysis

The synthesis of indole derivatives often involves the functionalization of the indole core. In the case of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, a key intermediate in the synthesis of naratriptan hydrochloride, an improved process has been developed using triethyl silane in a one-pot procedure, which is likely to be adaptable for the synthesis of related compounds . The Mannich reaction is another common method used to synthesize indole derivatives, as seen in the synthesis of 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-ind

Aplicaciones Científicas De Investigación

PET Ligand Development

1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole derivatives have been explored for potential use as PET (Positron Emission Tomography) ligands. For instance, certain analogs like Lu AA27122 have shown high affinity for α(1A)-adrenoceptors, suggesting potential for brain imaging studies in neuroscience research (Jørgensen et al., 2013).

Dual Inhibitor for Cholinesterase and Monoamine Oxidase

Some derivatives of this compound, like MBA236, have been identified as dual inhibitors for cholinesterase and monoamine oxidase. These compounds have potential applications in treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).

Intermediate in Naratriptan Hydrochloride Synthesis

An improved process for synthesizing a key intermediate of naratriptan hydrochloride, used as a migraine medication, involves 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole (Shashikumar et al., 2010).

Development of Cannabinoid Receptor Ligands

Certain indole derivatives, including those related to this compound, have been identified as ligands for cannabinoid receptors. This research contributes to understanding the interaction of synthetic cannabinoids with the endocannabinoid system (Uchiyama et al., 2011).

Neuroprotective Agents

Research on indole derivatives has revealed compounds like 2-(4-benzylpiperidin-1-yl)-1-(5-hydroxy-1H-indol-3-yl)ethanone, showing dual-effectiveness as neuroprotective agents due to their ligand activity at NMDA receptors and antioxidant properties. This has implications for treating neurodegenerative diseases (Buemi et al., 2013).

GluN2B Receptor Antagonists

This compound derivatives have been developed as 5-HT6 receptor antagonists, with potential applications in enhancing cognitive functions. These compounds demonstrate high in vitro binding affinity and good pharmacokinetic profiles (Nirogi et al., 2015).

Corrosion Inhibitors

Studies on 3-amino alkylated indoles, including this compound derivatives, have shown them to be effective corrosion inhibitors for mild steel in acidic environments. These findings have practical applications in industrial material preservation (Verma et al., 2016).

Modification of Plant Secondary Metabolites

Research involving metabolic engineering in plants like Nicotiana benthamiana has revealed key enzyme functions in Arabidopsis for modifying indole glucosinolates, derived from this compound. This work enhances our understanding of plant secondary metabolism and its ecological significance (Pfalz et al., 2011).

COX-2 Inhibitors and Anti-inflammatory Activity

Synthesis of novel 1-(1H-indol-1-yl)ethanone compounds, structurally related to this compound, has been studied for their computational effects on the COX-2 enzyme and evaluated for in vivo analgesic and anti-inflammatory activity (Kumar et al., 2022).

Cytotoxic Activity Against Cancer Cell Lines

Novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives have demonstrated cytotoxic activities against various human cancer cell lines, offering potential for the development of new anticancer drugs (Koksal et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of N-(N-Methylpiperidinyl)methylindole, also known as 1-((1-Methylpiperidin-2-yl)methyl)-1H-indole or 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole, is the CB1 cannabinoid receptor . This receptor is part of the endocannabinoid system in the body, which plays a role in a variety of physiological processes such as appetite, pain-sensation, mood, and memory.

Mode of Action

N-(N-Methylpiperidinyl)methylindole acts as an agonist at the CB1 receptor . This means it binds to the receptor and activates it, triggering a response. The exact nature of this response can vary depending on the specific location of the CB1 receptors in the body.

Propiedades

IUPAC Name |

1-[(1-methylpiperidin-2-yl)methyl]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2/c1-16-10-5-4-7-14(16)12-17-11-9-13-6-2-3-8-15(13)17/h2-3,6,8-9,11,14H,4-5,7,10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOUFWJFSTTZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CN2C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468420 | |

| Record name | 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137641-68-0 | |

| Record name | 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

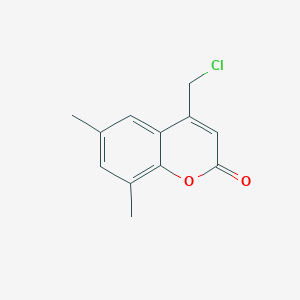

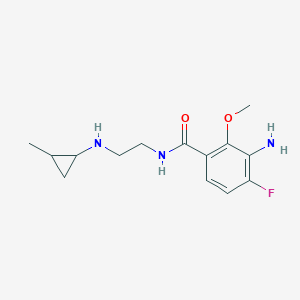

![4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B140087.png)

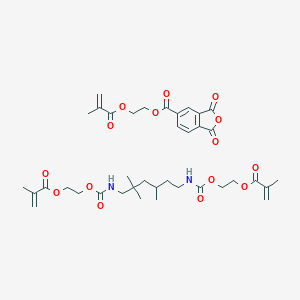

![2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B140120.png)

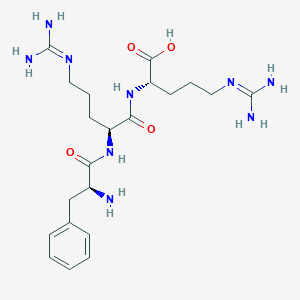

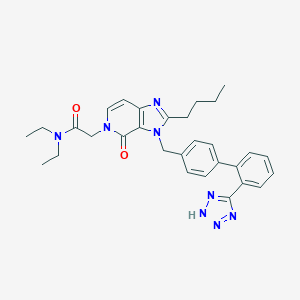

![7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine](/img/structure/B140123.png)